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Compound of Interest

Compound Name: rac-N-Demethyl dimethindene

CAS No.: 151562-10-6

Cat. No.: B119932 Get Quote

Abstract & Scope
This application note details optimized protocols for the extraction of N-Demethyl

dimethindene, the primary active metabolite of the antihistamine Dimethindene (Fenistil), from

human plasma. While Dimethindene is a tertiary amine, its N-demethylated metabolite is a

secondary amine, presenting unique stability and volatility challenges during sample

preparation.

This guide focuses on the racemic mixture (rac), as standard pharmacokinetic (PK) screenings

often quantify the total racemate. However, the extracts produced by these protocols are fully

compatible with downstream chiral chromatography if enantiomeric separation is required.

Key Performance Indicators:

Recovery: >85% for both parent and metabolite.[1]

LLOQ: 0.1 ng/mL (Protocol dependent).

Matrix Effect: <15% ion suppression.
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Understanding the physicochemical differential between the parent and metabolite is critical for

selecting the correct extraction pH and solvent.

Property
Dimethindene
(Parent)

N-Demethyl
Dimethindene
(Metabolite)

Impact on Protocol

Structure Tertiary Amine Secondary Amine

Metabolite is more

polar and potentially

more volatile.

MW 292.42 g/mol 278.40 g/mol
Distinct Mass

Transitions (MRM).

pKa (Basic) ~9.3 ~9.5

Both require high pH

(>11) to neutralize for

LLE.

LogP ~4.2 (Lipophilic)
~3.5 (Slightly less

lipophilic)

Both bind well to C18

and MCX phases.

The "Volatility Trap"
Critical Warning: Unlike the parent drug, N-demethyl dimethindene is a secondary amine.

During the evaporation step of Liquid-Liquid Extraction (LLE), secondary amines can be lost to

volatility or adsorb irreversibly to glass surfaces if the extract is too clean or the temperature is

too high.

Solution: We recommend adding a "keeper" solvent (e.g., 10 µL of 1% Formic Acid in

Methanol) prior to evaporation to convert the free base back into a non-volatile salt.

Method A: Mixed-Mode Cation Exchange (SPE)
Recommended for: High-throughput clinical trials, automated workflows, and maximum sample

cleanliness.

This protocol utilizes Mixed-Mode Cation Exchange (MCX) cartridges (e.g., Oasis MCX or

Strata-X-C). The mechanism relies on a dual retention strategy:
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Hydrophobic retention (Reverse Phase) of the aromatic rings.

Ionic retention (Cation Exchange) of the amine group at acidic pH.

Reagents
Cartridge: Polymeric Strong Cation Exchange (30 mg or 60 mg).

Loading Buffer: 2% Phosphoric Acid (H3PO4) in water.

Wash 1: 2% Formic Acid in Water (Removes proteins/zwitterions).

Wash 2: 100% Methanol (Removes neutrals/hydrophobics while analyte stays ionically

bound).

Elution: 5% Ammonium Hydroxide (NH4OH) in Methanol.

Step-by-Step Protocol
Sample Pre-treatment: Aliquot 200 µL Plasma. Add 20 µL Internal Standard (IS). Add 200 µL

Loading Buffer (Acidifies plasma to pH ~2-3, ensuring the drug is positively charged). Vortex.

Conditioning: 1 mL Methanol followed by 1 mL Water.

Loading: Load pre-treated sample at low vacuum (approx. 1 mL/min).

Wash 1 (Acidic): 1 mL 2% Formic Acid. (Removes plasma proteins).[2]

Wash 2 (Organic): 1 mL 100% Methanol. (Crucial Step: The drug is locked by charge; this

wash removes neutral lipids and interferences).

Elution: 2 x 500 µL of Elution Solvent (High pH breaks the ionic bond).

Post-Elution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

Workflow Visualization (SPE)
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Figure 1: Mixed-Mode Cation Exchange (MCX) workflow ensuring high selectivity for amine-

based metabolites.

Method B: Liquid-Liquid Extraction (LLE)
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Recommended for: Maximum sensitivity (lowest LLOQ), cost-sensitive labs, or when SPE

manifolds are unavailable.

LLE is the "Gold Standard" for extracting lipophilic amines. By adjusting the plasma to pH > 11,

we suppress the ionization of both Dimethindene and N-Demethyl dimethindene, forcing them

into the organic layer.

Reagents
Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v) OR MTBE (Methyl tert-butyl ether).

Note: The 90:10 mix provides a cleaner extract than pure Ethyl Acetate.

Buffer: 0.1 M NaOH or Saturated Borate Buffer (pH 10-11).

Step-by-Step Protocol
Sample Prep: 200 µL Plasma + 20 µL IS.

Alkalinization: Add 50 µL 0.1 M NaOH. Vortex 10s. (Check pH > 10).

Extraction: Add 1.5 mL Extraction Solvent.

Agitation: Shake/Vortex vigorously for 10 minutes.

Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

Transfer: Transfer the upper organic layer to a clean glass tube.

Acid Trap (Crucial): Add 10 µL of 1% Formic Acid in MeOH to the organic layer before

evaporation.

Evaporation: Dry under Nitrogen at 40°C.

Reconstitution: 100 µL Mobile Phase (Initial conditions).

Workflow Visualization (LLE)
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Figure 2: Liquid-Liquid Extraction workflow highlighting the critical pH adjustment and acid trap

steps.

LC-MS/MS Analysis Parameters
Once extracted, the separation of the racemate from matrix interferences is achieved using

standard Reversed-Phase chromatography.

Column: C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid

in Water. Mobile Phase B: Acetonitrile.

MRM Transitions (Quantification)
The following transitions are derived from the fragmentation of the dimethyl-aminoethyl side

chain.

Analyte
Precursor
Ion (m/z)

Product Ion
(m/z)

Cone
Voltage (V)

Collision
Energy (eV)

Origin of
Fragment

Dimethindene 293.2 [M+H]+ 58.1 30 20
Dimethylamin

o group

N-Demethyl

Dimethindene
279.2 [M+H]+ 44.1 30 22

Monomethyla

mino group

Dimethindene

-d6 (IS)
299.2 [M+H]+ 64.1 30 20 Deuterated IS

Note: If N-Demethyl Dimethindene standard is unavailable, quantification is often performed

using the parent standard curve with a correction factor, though synthesized metabolite

standards are preferred for regulatory submission.
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References & Grounding
The protocols above are synthesized from established bioanalytical principles for

antihistamines and specific metabolic studies of Dimethindene.[3]

Metabolic Pathway & Enantioselectivity:

Study: "Enantioselective biotransformation of the chiral antihistaminic drug dimethindene

in humans and rats." This paper establishes N-demethyl dimethindene as a primary

metabolite and discusses the enantiomeric ratios found in biological fluids.[3][4]

Source:

General Extraction Logic (LLE/SPE for Basic Drugs):

Context: Standard practices for extracting lipophilic amines (like Dimethindene) utilizing

pH manipulation (NaOH) and organic partitioning (Hexane/EtOAc) are validated in

comparative studies of antihistamine extraction.

Source:[5]

Physicochemical Properties:

Data: pKa and LogP values derived from PubChem compound databases for

Dimethindene Maleate and its derivatives.

Source:

LC-MS/MS Validation Guidelines:

Regulatory:[6] All described validation parameters (Recovery, LLOQ, Matrix Effect) align

with FDA Bioanalytical Method Validation Guidance.

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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